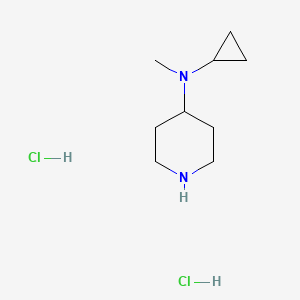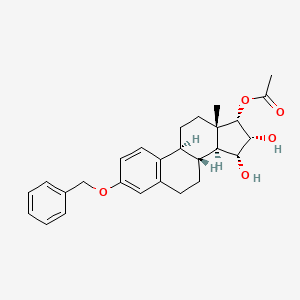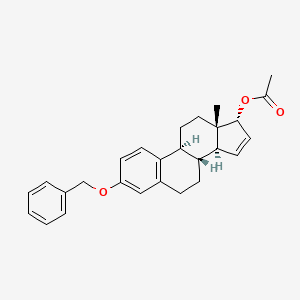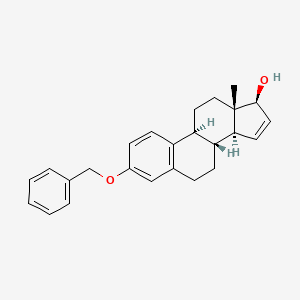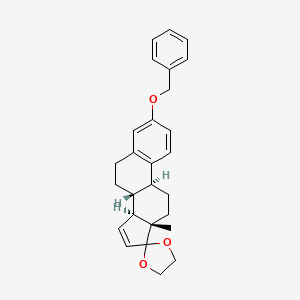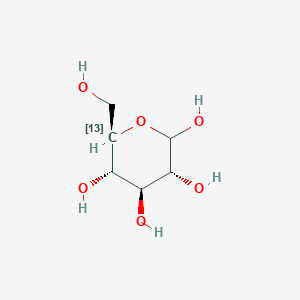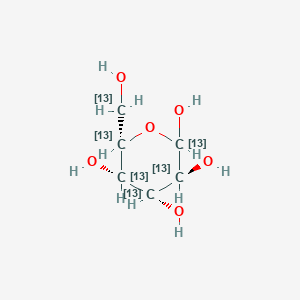
L-ガラクトース-13C6
概要
説明
(3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol is a useful research compound. Its molecular formula is ¹³C₆H₁₂O₆ and its molecular weight is 186.11. The purity is usually 95%.
BenchChem offers high-quality (3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. 人乳オリゴ糖 (HMOS) の酵素合成 L-ガラクトース-13C6 は、HMOS の酵素合成に使用されます {svg_1}. [13C6]ガラクトースのラクト-N 型およびラクト-N-ネオ型 HMOS 構造へのアセンブリは、オクタオースまで実証されています {svg_2}. これは、HMOS の構造と機能の関係を理解するために重要です {svg_3}.
2. 生体内の乳ラクトースと HMOS の標識 研究により、乳ラクトースと HMOS は、経口投与された 13C-ガラクトースボルスによって生体内で標識されることが示されています {svg_4}. これは、乳児における代謝的運命の調査を容易にします {svg_5}.
安定同位体標識 HMOS の生成
この化合物は、安定同位体標識 HMOS の製造に使用されます {svg_6}. これは、質量分析法に基づく HMOS の定量化にとって重要です {svg_7}.
D-タガトースの合成
L-アラビノースイソメラーゼは、効率的な生体触媒であり、D-ガラクトースの異性化によって D-タガトースを生成するために使用されます {svg_8}. This compound は、このプロセスで潜在的に使用できます。
生化学研究
this compound は、その濃縮された 13C 含有量のために生化学研究で使用されます {svg_9}. これにより、さまざまな生化学反応における化合物の正確な追跡と分析が可能になります {svg_10}.
栄養学的研究
作用機序
- L-Galactose-13C6 is a synthetic disaccharide composed of galactose and fructose linked by a β-1,4-glycosidic bond .
- These bacteria break down L-Galactose-13C6 into organic acids, including lactic acid, formic acid, and acetic acid .
- The compound selectively promotes the growth of beneficial bacteria, such as Lactobacilli and Bifidobacteria, while inhibiting the growth of less desirable species like Bacteroides, Clostridia, and coliform bacteria .
Target of Action
Mode of Action
特性
IUPAC Name |
(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KSTLPUIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




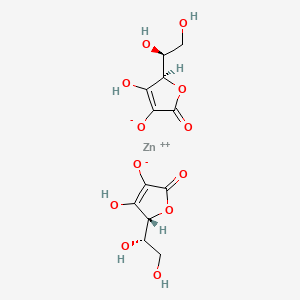
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)

